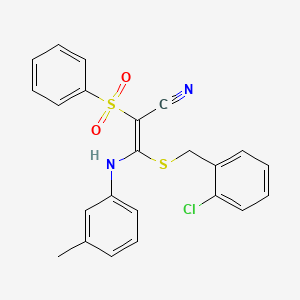

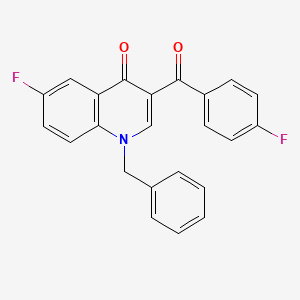

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

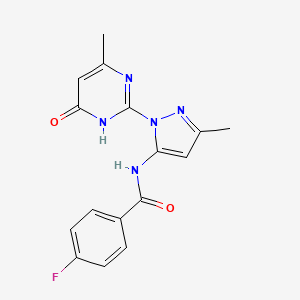

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide, commonly known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel protein that regulates the transport of chloride and bicarbonate ions across cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in the treatment of CF.

Scientific Research Applications

Synthesis of Furan Derivatives

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide, due to its structural characteristics, could have potential applications in the synthesis of furan derivatives, which are valuable in various chemical and pharmaceutical contexts. For example, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides have been utilized to synthesize 5-alkyl-2(5H)-furanones, a process that demonstrates the utility of phenylsulfonylpropanamides in generating furan derivatives with significant biological activities (Tanaka et al., 1984).

Development of Lead-like Compounds

The cyclopropane moiety, present in related compounds, has been widely recognized for its significance in medicinal chemistry. A strategy involving the cyclopropanation of phenyl vinyl sulfide has led to the creation of cyclopropane-containing lead-like compounds, fragments, and building blocks, which underscores the potential of utilizing compounds with cyclopropane and phenylsulfonyl features in drug discovery (Chawner et al., 2017).

Cyclopropanation and Furan Cyclization

Compounds similar to N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide could be involved in chemical reactions that enable the synthesis of structurally complex molecules. For instance, the lithio derivative from 1,1-diphenoxy-2-(phenylsulfonyl)cyclopropane has shown potential in generating dihydrofurans, which could be further transformed into furans, indicating the versatility of phenylsulfonyl and cyclopropane-containing compounds in organic synthesis (Pohmakotr et al., 1996).

Antibacterial Activity

Although the specific compound N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide has not been directly linked to antibacterial studies, structurally related furan derivatives have demonstrated promising antibacterial activity. This suggests potential research applications of such compounds in developing new antibacterial agents (Rani et al., 2012).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c20-17(10-12-25(22,23)15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-24-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBQPPJHLHZLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2688064.png)

![(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2688070.png)

![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2688078.png)

![3-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2688080.png)